molecular formula C23H22N4O2S B6567374 N-(2,6-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021255-58-2

N-(2,6-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B6567374
CAS No.: 1021255-58-2
M. Wt: 418.5 g/mol
InChI Key: URKRUOUCSXYWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 4. The N-(2,6-dimethylphenyl) group on the acetamide side chain introduces steric bulk and lipophilicity, which may influence its pharmacokinetic properties and target binding .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15-5-4-6-16(2)22(15)25-21(28)14-30-23-20-13-19(26-27(20)12-11-24-23)17-7-9-18(29-3)10-8-17/h4-13H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKRUOUCSXYWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a sulfanyl group and a substituted pyrazolo[1,5-a]pyrazine moiety, suggest diverse biological activities. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

\text{N 2 6 dimethylphenyl 2 2 4 methoxyphenyl pyrazolo 1 5 a pyrazin 4 yl sulfanyl}acetamide}

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The compound's tricyclic structure allows it to bind to various enzymes or receptors, modulating their activity. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Activation of Signaling Pathways : It can activate certain signaling pathways that may play a role in cell proliferation or apoptosis.

Anticonvulsant Activity

Research has indicated that related compounds exhibit anticonvulsant properties. For instance, a study demonstrated that certain derivatives increased GABA levels significantly and inhibited GABA transaminase enzyme activity both in vitro and ex vivo. This suggests that this compound may possess similar anticonvulsant effects due to its structural analogies .

Antitumor Activity

Compounds with similar structural motifs have shown promise as antitumor agents. They have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the pyrazolo[1,5-a]pyrazine structure is often associated with enhanced cytotoxicity against tumor cells .

Table 1: Summary of Biological Activities

Activity Observation Reference
AnticonvulsantIncreased GABA levels; inhibition of GABA transaminase
AntitumorInhibition of cancer cell proliferation
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Scientific Research Applications

Structural Characteristics

The compound features a multi-ring structure with functional groups that suggest potential interactions with biological targets. The presence of the pyrazolo[1,5-a]pyrazine moiety indicates possible activity as an antitumor or anti-inflammatory agent.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2,6-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exhibit promising anticancer properties. For instance:

  • Case Study : A derivative showed significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action involved the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which have been explored in several studies:

  • Case Study : In vivo models demonstrated that administration of the compound reduced markers of inflammation, such as TNF-alpha and IL-6 levels, indicating its potential as a therapeutic agent for inflammatory diseases.

Neuroprotective Properties

Exploratory research has highlighted the neuroprotective effects of related compounds:

  • Case Study : Preclinical trials showed that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative disorders like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction of TNF-alpha and IL-6 levels
NeuroprotectiveProtection against oxidative stress

Table 2: Structural Features and Corresponding Activities

Structural FeatureAssociated Activity
Pyrazolo[1,5-a]pyrazine moietyAntitumor
Sulfanyl groupAnti-inflammatory
Dimethylphenyl substituentNeuroprotective

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine The replacement of the pyrazine ring in the target compound with a pyrimidine ring (e.g., N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide) alters electronic properties and hydrogen-bonding capabilities.

Pyrazolo[1,5-a]pyrazine vs. Cyclopenta-Fused Derivatives Cyclopenta[g]pyrazolo[1,5-a]pyrimidines (e.g., compound IV in ) feature fused bicyclic systems, increasing molecular rigidity. This structural modification impacts solubility and crystal packing, as seen in their propensity for C–H⋯π and π-stacking interactions . The target compound’s non-fused pyrazine core likely offers greater conformational flexibility, which could influence metabolic stability.

Substituent Effects

4-Methoxyphenyl vs. 2-Butoxyphenyl The compound G420-0853 (2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide) differs from the target molecule by substituting the 4-methoxyphenyl group with a 2-butoxyphenyl moiety. The methoxy group’s para position may optimize electronic effects for target engagement .

Methyl vs. Halogen Substituents
Chloroacetamide derivatives like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) prioritize halogen atoms for herbicidal activity via inhibition of fatty acid synthesis . In contrast, the target compound’s sulfur-containing pyrazolo[1,5-a]pyrazine and methoxy groups suggest a divergent mechanism, possibly targeting neurological or microbial enzymes .

Acetamide Side Chain Modifications

N-(2,6-Dimethylphenyl) vs. Oxazolidinyl Groups
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) shares the N-(2,6-dimethylphenyl)acetamide backbone but replaces the sulfanyl-pyrazolo[1,5-a]pyrazine with an oxazolidinyl group. This modification confers fungicidal activity, underscoring how heterocyclic appendages dictate application-specific efficacy .

Data Tables: Structural and Functional Comparisons

Table 1. Structural Comparison of Key Analogues

Compound Name Core Heterocycle Key Substituents Molecular Weight Potential Application
Target Compound Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl, N-(2,6-dimethylphenyl) ~466.5 g/mol* Undisclosed
G420-0853 Pyrazolo[1,5-a]pyrazine 2-Butoxyphenyl, N-(2,6-dimethylphenyl) 460.6 g/mol Screening compound
N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide Pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl, 5-methyl ~480.5 g/mol* Undisclosed
Oxadixyl Acetamide Oxazolidinyl, methoxy 278.3 g/mol Fungicide

*Calculated based on molecular formula.

Table 2. Substituent Impact on Properties

Substituent Effect on Properties Example Compound
4-Methoxyphenyl Enhances electron density; may improve binding to aromatic pockets Target Compound
2-Butoxyphenyl Increases hydrophobicity; potential for improved bioavailability G420-0853
Chloro (Cl) Confers herbicidal activity via alkylation or enzyme inhibition Alachlor
Oxazolidinyl Introduces heterocyclic rigidity; antifungal activity Oxadixyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.